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molecular formula C10H12O3 B100569 Methyl 3-Methoxyphenylacetate CAS No. 18927-05-4

Methyl 3-Methoxyphenylacetate

Cat. No. B100569
M. Wt: 180.2 g/mol
InChI Key: BSVIOYCZTJRBDB-UHFFFAOYSA-N
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Patent
US09353096B2

Procedure details

A mixture of 5 g (27.74 mmol) of methyl(3-methoxyphenyl)acetate, 5.2 g (29.14 mmol) of N-bromosuccinimide and a catalytic amount of AIBN in tetrachloromethane (50 ml) was heated under reflux with stirring for 2 h. The cooled reaction solution was filtered and washed with a small volume of dichloromethane. The combined filtrate and wash was concentrated in vacuo to afford methyl 2-bromo-2-(3-methoxyphenyl)acetate as an oil. Used as is in the next step.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11][CH3:12])[CH:6]=1.[Br:14]N1C(=O)CCC1=O.CC(N=NC(C#N)(C)C)(C#N)C>ClC(Cl)(Cl)Cl>[Br:14][CH:4]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11][CH3:12])[CH:6]=1)[C:3]([O:2][CH3:1])=[O:13]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC(CC1=CC(=CC=C1)OC)=O
Name
Quantity
5.2 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Name
Quantity
50 mL
Type
solvent
Smiles
ClC(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
The cooled reaction solution
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with a small volume of dichloromethane
WASH
Type
WASH
Details
The combined filtrate and wash
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC(C(=O)OC)C1=CC(=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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